molecular formula C12H4Cl6 B1594809 2,2',4,4',5,6'-Hexachlorobiphenyl CAS No. 60145-22-4

2,2',4,4',5,6'-Hexachlorobiphenyl

Cat. No. B1594809
CAS RN: 60145-22-4
M. Wt: 360.9 g/mol
InChI Key: QXZHEJWDLVUFFB-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . It is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .


Synthesis Analysis

The synthesis of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can be achieved from Bromobenzene and 1,2,4,5-Tetrachlorobenzene .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’,5,6’-Hexachlorobiphenyl is C12H4Cl6 . The molecular weight is 360.88 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,2’,4,4’,5,6’-Hexachlorobiphenyl is a light yellow, soft, sticky resin. It has a boiling point of 385-420 °C. Its flash point is around 141 °C and its melting point is around 150 °C .

Scientific Research Applications

Metabolic and Environmental Indicators

2,2',4,4',5,6'-Hexachlorobiphenyl (HCB) is utilized as a metabolic and environmental indicator. Turrio-Baldassarri et al. (1997) discuss how the ratio of different HCB congeners varies in different biotic matrices and how an abnormal ratio can indicate external contamination of samples (Turrio-Baldassarri et al., 1997).

Degradation in Supercritical Water

The degradation of HCB with potassium carbonate in supercritical water is explored by Akiyama (2003), where hydrocarbons with methane as the major component are formed (Akiyama, 2003).

Solubility Studies

Anitescu and Tavlarides (1999) investigated the solubility of HCB in supercritical fluids, providing important data for environmental and chemical engineering applications (Anitescu & Tavlarides, 1999).

Metabolic Behavior in Animals

The metabolic behavior of HCB in different animals was studied by Hutzinger et al. (1972), providing insights into its bioaccumulation and potential environmental impact (Hutzinger et al., 1972).

Pharmacokinetics Study

Lutz et al. (1984) presented a physiologic pharmacokinetic analysis of HCB, contributing to our understanding of its distribution and fate in different species (Lutz et al., 1984).

Theoretical Chemistry Studies

Arulmozhiraja et al. (2002) conducted density functional theory studies on HCB, providing valuable information for predicting the reactivity and environmental behavior of such compounds (Arulmozhiraja et al., 2002).

Environmental Distribution

Yang et al. (2016) developed a QSAR model to estimate the rate constants of hydroxyl radical oxidation of HCB, aiding in the assessment of its environmental distribution and fate (Yang et al., 2016).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of 2,2’,4,4’,5,6’-Hexachlorobiphenyl. It is also recommended to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZHEJWDLVUFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074190
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4',5,6'-Hexachlorobiphenyl

CAS RN

60145-22-4
Record name PCB 154
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60145-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,6'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
D Davis, S Safe - Toxicology, 1990 - Elsevier
The immunosuppressive activity of polychlorinated biphenyl (PCB) congeners is structure-dependent and 2 classes of compounds, namely the coplanar (class I) and monoortho …
Number of citations: 144 www.sciencedirect.com
MA Denomme, B Leece, A Li, R Towner… - Biochemical pharmacology, 1986 - Elsevier
Administration of the commercial polychlorinated biphenyl (PCB) Aroclor 1254 to immature male Wistar rats resulted in increased levels (80–110%) of the 2,3,7,8-tetrachlorodibenzo-p-…
Number of citations: 47 www.sciencedirect.com
X Li, Y Tian, Y Zhang, Y Ben, Q Lv - Journal of Environmental Sciences, 2017 - Elsevier
Polybrominated diphenyl ethers (PBDEs) can be transferred to infants through the ingestion of breast milk, resulting in potential health risk. In this study, PBDEs, hydroxylated …
Number of citations: 46 www.sciencedirect.com
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
SA Al Raisi - European Journal of Environment and Earth …, 2022 - ej-geo.ejdent.org
Landfilling is a predominant method of waste disposal in most of the countries. Amongst the disadvantages of landfills use is the generation of gas and leachate which can possibly lead …
Number of citations: 2 www.ej-geo.ejdent.org
S Puri, JS Chickos, WJ Welsh - Journal of chemical information …, 2003 - ACS Publications
Comparative Molecular Field Analysis (CoMFA) has been used to develop three-dimensional quantitative structure−property relationship (3D-QSPR) models for the fusion enthalpy at …
Number of citations: 74 pubs.acs.org
Z Lu, I Kania-Korwel, HJ Lehmler… - Environmental science & …, 2013 - ACS Publications
Changes in atropisomer composition of chiral polychlorinated biphenyls (PCBs) and their mono- and dihydroxylated metabolites (OH- and diOH-PCBs) via rat cytochrome P450 2B1 (…
Number of citations: 75 pubs.acs.org
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
C Toledo, L Valle, J Narváez, P Richter - Journal of the Brazilian …, 2007 - SciELO Brasil
A rapid and simple method was developed for screening polychlorinated biphenyls in transformer oil. The method is based on liquid-liquid extraction in methanol and subsequent direct …
Number of citations: 11 www.scielo.br

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